
Guanylthiourea
Vue d'ensemble
Description
Guanylthiourea is an important industrial and biological molecule . It is used as an accelerator in sulfur vulcanization of natural rubber and in chemical synthesis, its special molecular skeleton and hydrogen-bonding capability has been utilized to synthesize anion-caged supermolecular compounds .
Synthesis Analysis
Guanylthiourea can be produced by allowing dicyandiamide to react with hydrogen sulfide in the presence of a catalytically functional additive and in an N-alkylpyrrolidone as a solvent . An addition product of the objective compound and the above-mentioned solvent is formed by using an amine, ammonia and/or hydrogen sulfide as catalytically functional additives .Molecular Structure Analysis
The guanylthiourea molecule exhibits intramolecular hydrogen bonding and symmetry-related molecules are joined together by pairs of strong N–H…N hydrogen bonds to form a dimer in a nearly co-planar manner . The molecular formula of Guanylthiourea is C2H6N4S .Chemical Reactions Analysis
Research involving guanylthiourea mainly focuses on its coordination to transition metals, thereby generating molecular containers that may either enhance their Lewis acidity or introduce magnetic, electrochemical and/or luminescent properties into the host molecules .Physical And Chemical Properties Analysis
Guanylthiourea is a solid crystal that is white to almost white in color . It is soluble in methanol but insoluble in benzene and toluene .Applications De Recherche Scientifique
Industrial Applications
Guanylthiourea has wide industrial applications . In conjunction with mercaptobenzothiazyl disulfide, it is used as an accelerator in sulfur vulcanization of natural rubber .
Chemical Synthesis
In chemical synthesis, its special molecular skeleton and hydrogen-bonding capability have been utilized to synthesize anion-caged supermolecular compounds .
Medical Applications
Guanylthiourea finds the most important applications in the field of medicine . It is a well-known stimulator of intestinal peristalsis and has been clinically applied to treat bowel paresis in peritonitis .
Immunostimulant and Tumor-cell Inhibitor
Guanylthiourea has shown promising use in clinical trials as an immunostimulant and tumor-cell inhibitor .
Radioprotective Agents
Organic compounds incorporating thioureido and guanidino units are useful as radioprotective agents . In fact, guanylthiourea and its derivatives have been demonstrated to give a 66% survival rate when subjected to potentially lethal radiation doses .
Supramolecular Chemistry
In the field of supramolecular chemistry, research involving guanylthiourea mainly focuses on its coordination to transition metals, thereby generating molecular containers that may either enhance their Lewis acidity or introduce magnetic, electrochemical and/or luminescent properties into the host molecules .
Mécanisme D'action
Target of Action
Guanylthiourea (GTU) has been identified as a potential inhibitor of the enzyme furin , a subtilisin-like proprotein convertase . Furin is a promising therapeutic target for several viral manifestations . GTU derivatives have also been identified as potential anti-malarial agents, showing activity against Plasmodium falciparum .
Mode of Action
Molecular docking and dynamics studies suggest that GTU and its derivatives interact with furin’s catalytic triad . The interaction is influenced by substituent-guided tailored interactions . For instance, single arm GTU substitution influences the interactions with Asp153, His194, and Ser368 .
Biochemical Pathways
The interaction of gtu with furin’s catalytic triad suggests that it may interfere with the enzyme’s ability to process and activate proteins, thereby potentially inhibiting the life cycle of certain viruses .
Pharmacokinetics
The design of potential furin inhibitors like gtu involves a detailed mechanistic analysis of specific molecular interactions . This suggests that the ADME properties of GTU and its impact on bioavailability are considered during the design process.
Result of Action
The result of GTU’s action is the potential inhibition of furin, which could lead to the systemic development of specific and potent antivirals . Additionally, GTU derivatives have shown in vivo anti-malarial activity against experimental rodent malaria .
Action Environment
The action environment of GTU can influence its efficacy and stability. For instance, the synthesis of GTU involves a reaction with hydrogen sulfide at specific temperatures . This suggests that the stability and efficacy of GTU could be influenced by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
Guanylthiourea and its derivatives have shown promising use in clinical trials as an immunostimulant and tumor-cell inhibitor . They have also been demonstrated to give a 66% survival rate when subjected to potentially lethal radiation doses . In the field of supramolecular chemistry, research involving guanylthiourea mainly focuses on its coordination to transition metals . Furthermore, Guanylthiourea derivatives have been identified as potential furin inhibitors .
Propriétés
IUPAC Name |
diaminomethylidenethiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGXJRGLYVRVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=S)N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175378 | |
| Record name | Guanylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylthiourea | |
CAS RN |
2114-02-5 | |
| Record name | Amidinothiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2114-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amidino-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1NJY8ID8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of guanylthiourea?
A1: The molecular formula of guanylthiourea is C2H6N4S, and its molecular weight is 118.16 g/mol.
Q2: What are the key structural features of guanylthiourea?
A2: Guanylthiourea is characterized by the presence of both a thiourea group (-NH-CS-NH-) and a guanidine group (-NH-C(=NH)-NH2) within its structure. This unique combination contributes to its diverse reactivity and biological activity. []
Q3: Does guanylthiourea exhibit tautomerism?
A3: Yes, guanylthiourea displays tautomerism, primarily existing in two tautomeric forms: thione and thiol. These tautomers differ in the location of a proton and the position of a double bond. The thione form is generally more stable, but both contribute to the compound's reactivity. []
Q4: What spectroscopic techniques are used to characterize guanylthiourea?
A4: Various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are employed to analyze the structure of guanylthiourea. These techniques provide information about the functional groups present, their bonding environments, and the overall molecular structure. [, ]
Q5: How does guanylthiourea behave as a ligand in coordination chemistry?
A5: Guanylthiourea acts as a ligand, forming complexes with various metal ions, including silver(I) []. The sulfur atom in the thiourea group typically coordinates to the metal center. These complexes have been studied for their potential applications in areas like metal recovery from solutions. []
Q6: Can guanylthiourea be used as a nitrification inhibitor?
A6: Yes, research indicates that guanylthiourea can function as a nitrification inhibitor in soil [, , ]. It effectively inhibits the conversion of ammonium to nitrate, reducing nitrogen loss from fertilizers and potentially enhancing nitrogen use efficiency in agriculture. [, ]
Q7: What is the role of guanylthiourea in organic synthesis?
A7: Guanylthiourea serves as a versatile building block in organic synthesis. For example, it can be used to synthesize heterocyclic compounds like thiadiazoles and triazines. [, , ]
Q8: How does guanylthiourea contribute to the synthesis of biguanides?
A8: Guanylthiourea can be converted into biguanides, a class of compounds with various biological activities [, , ]. This conversion typically involves reactions with amines or amine derivatives.
Q9: Have computational chemistry methods been applied to study guanylthiourea?
A9: Yes, computational chemistry, particularly quantum chemical calculations, has been employed to investigate the electronic structure, tautomerism, and reactivity of guanylthiourea. [] These studies provide insights into the compound's behavior at the molecular level.
Q10: What is known about the structure-activity relationships (SAR) of guanylthiourea derivatives?
A10: Research on guanylthiourea derivatives, particularly in the context of antimalarial activity, has shed light on SAR [, ]. Modifications to the guanylthiourea core structure can significantly impact its biological activity, potency, and selectivity.
Q11: Does guanylthiourea exhibit any radioprotective properties?
A11: Studies have shown that guanylthiourea exhibits radioprotective effects in animal models [, , , ]. It is suggested that its mechanism of action might involve the protection of bone marrow cells from radiation damage.
Q12: What is the potential of guanylthiourea and its derivatives in medicinal chemistry?
A12: Guanylthiourea and its derivatives have been explored for their potential as antimalarial agents [, , ] and inhibitors of dihydrofolate reductase, an enzyme crucial for folate metabolism in parasites [].
Q13: Has guanylthiourea been investigated for its antityrosinase activity?
A13: Yes, research suggests that guanylthiourea exhibits antityrosinase activity [], indicating its potential as a skin-whitening agent by inhibiting the enzyme responsible for melanin production.
Q14: Is guanylthiourea stable under various environmental conditions?
A14: The stability of guanylthiourea can be influenced by factors like pH, temperature, and the presence of other chemicals. Studies have investigated its degradation in soil, providing insights into its environmental fate. []
Q15: What are the environmental implications of using guanylthiourea as a nitrification inhibitor?
A15: The use of guanylthiourea as a nitrification inhibitor can have both beneficial and potentially adverse effects on the environment. While it can reduce nitrate leaching and enhance nitrogen use efficiency, its degradation products and potential long-term impacts on soil ecosystems require further investigation. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



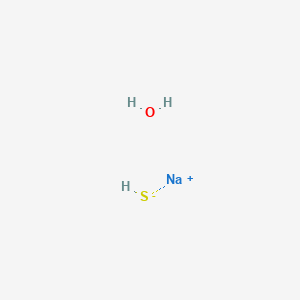




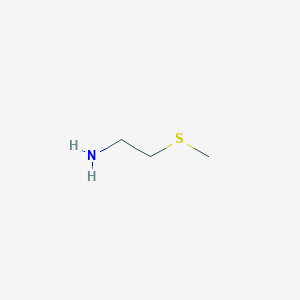


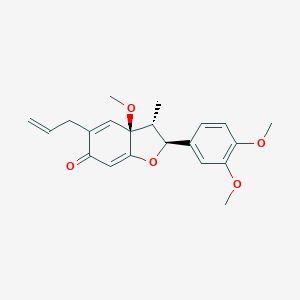


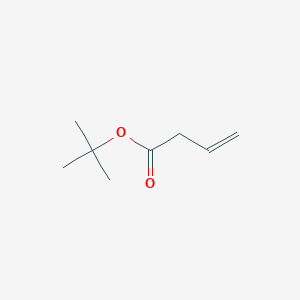
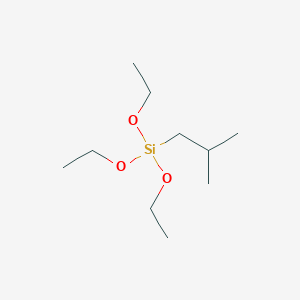
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)